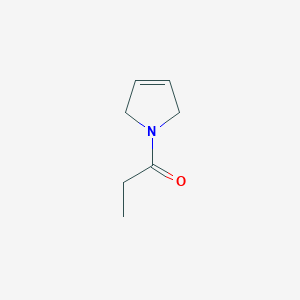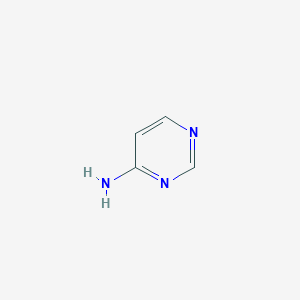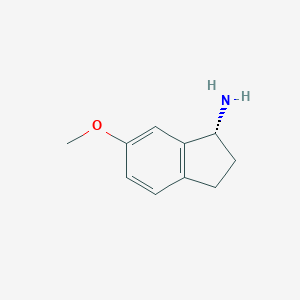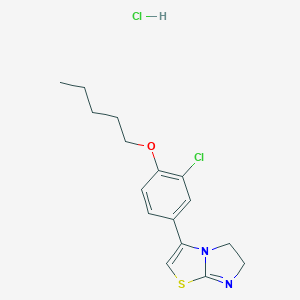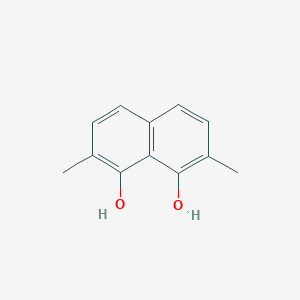
Diethyl (4-chloro-2-nitroanilino)methylphosphonate
Vue d'ensemble
Description
Diethyl (4-chloro-2-nitroanilino)methylphosphonate, also known as DCNP, is a chemical compound that has been extensively studied for its use as a research tool in various scientific fields. DCNP is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways.
Mécanisme D'action
Diethyl (4-chloro-2-nitroanilino)methylphosphonate works by irreversibly inhibiting the catalytic activity of PTPs. PTPs are enzymes that remove phosphate groups from tyrosine residues on proteins, thereby regulating cellular signaling pathways. By inhibiting PTPs, this compound disrupts cellular signaling pathways and can lead to changes in cellular behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific cell type and signaling pathway being studied. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In immune cells, this compound has been shown to modulate cytokine production and cell activation. In neurons, this compound has been shown to affect synaptic plasticity and learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Diethyl (4-chloro-2-nitroanilino)methylphosphonate as a research tool is its potency and specificity for PTPs. This compound is a highly potent inhibitor of PTPs and can be used at low concentrations to achieve significant inhibition. However, one limitation of using this compound is its irreversible inhibition of PTPs, which can make it difficult to study the effects of transient PTP inhibition. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the use of Diethyl (4-chloro-2-nitroanilino)methylphosphonate as a research tool. One area of interest is the development of more selective PTP inhibitors that can target specific PTP isoforms. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic potential. Additionally, this compound could be used to study the role of PTPs in other cellular processes, such as metabolism and cell cycle regulation.
Applications De Recherche Scientifique
Diethyl (4-chloro-2-nitroanilino)methylphosphonate has been widely used as a research tool in various scientific fields, including cancer research, immunology, and neuroscience. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting PTPs that are overexpressed in cancer cells. In immunology, this compound has been used to study the role of PTPs in immune cell signaling and activation. In neuroscience, this compound has been used to investigate the role of PTPs in synaptic plasticity and learning and memory.
Propriétés
Numéro CAS |
193698-88-3 |
|---|---|
Formule moléculaire |
C11H16ClN2O5P |
Poids moléculaire |
322.68 g/mol |
Nom IUPAC |
4-chloro-N-(diethoxyphosphorylmethyl)-2-nitroaniline |
InChI |
InChI=1S/C11H16ClN2O5P/c1-3-18-20(17,19-4-2)8-13-10-6-5-9(12)7-11(10)14(15)16/h5-7,13H,3-4,8H2,1-2H3 |
Clé InChI |
QLWBKMAVIJATAE-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])OCC |
SMILES canonique |
CCOP(=O)(CNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])OCC |
Synonymes |
DIETHYL (4-CHLORO-2-NITROANILINO)METHYLPHOSPHONATE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



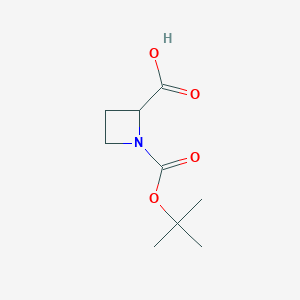
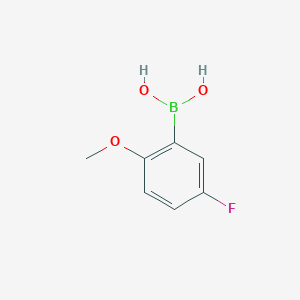
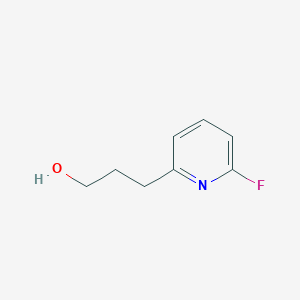

![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)
![3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid](/img/structure/B69517.png)
